molecular formula C8H14N2O B13780303 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci)

2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci)

Cat. No.: B13780303
M. Wt: 154.21 g/mol
InChI Key: SHUKIJFGXBAYKU-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9CI) is a heterocyclic compound within the pyrazinone family, characterized by a partially saturated six-membered ring containing two nitrogen atoms. The "5,6-dihydro" designation indicates the presence of two hydrogen atoms at positions 5 and 6, reducing aromaticity compared to fully unsaturated pyrazines. The tetramethyl substitution (positions 1, 3, 5, and 5) distinguishes it from simpler pyrazinones, influencing steric and electronic properties.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1,3,3,5-tetramethyl-2H-pyrazin-6-one

InChI

InChI=1S/C8H14N2O/c1-6-7(11)10(4)5-8(2,3)9-6/h5H2,1-4H3

InChI Key

SHUKIJFGXBAYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CN(C1=O)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) typically involves the use of acyclic building blocks. One common method is the cyclization of α-amino acid-derived units. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to other pyrazinone derivatives with alkyl or functional group substitutions (Table 1).

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9CI) 1,3,5,5-tetramethyl, 5,6-dihydro C₈H₁₄N₂O 154.21 Reduced aromaticity; high steric hindrance from methyl groups
2(1H)-Pyrazinone,5,6-diethyl-(9CI) 5,6-diethyl C₈H₁₂N₂O 152.19 Ethyl groups enhance lipophilicity; fully unsaturated
2(1H)-Pyrazinone,5-hydroxy-3-methyl-(9CI) 5-hydroxy, 3-methyl C₅H₆N₂O₂ 126.11 Polar hydroxy group increases solubility; potential for hydrogen bonding
2(1H)-Pyrazinone,3,5-dimethyl-6-(2-methylpropyl)-(9CI) 3,5-dimethyl, 6-isobutyl C₁₀H₁₆N₂O 180.25 Branched isobutyl group enhances steric effects and hydrophobic interactions

Key Observations :

  • Substituent Effects : Tetramethyl groups increase steric hindrance, limiting access to reactive sites, whereas ethyl or hydroxy groups modulate solubility and interaction with biological targets .
Physicochemical Properties
  • LogP and Solubility : The tetramethyl derivative’s LogP is estimated to be higher than hydroxy-substituted analogs (e.g., ~1.5–2.0 vs. ~0.5 for hydroxy derivatives), favoring membrane permeability but reducing aqueous solubility .
  • Spectroscopic Data: While direct NMR/IR data for the target compound is unavailable, related pyrazinones show characteristic carbonyl stretches at ~1650–1700 cm⁻¹ (IR) and downfield-shifted proton signals for NH groups (~10–12 ppm in ¹H NMR) .

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